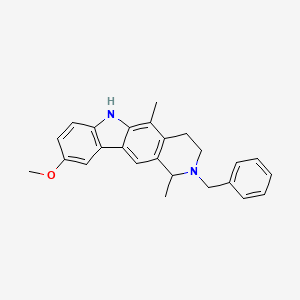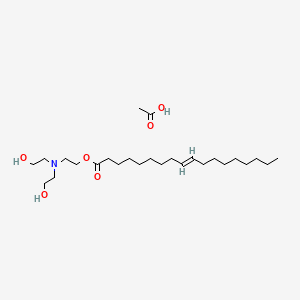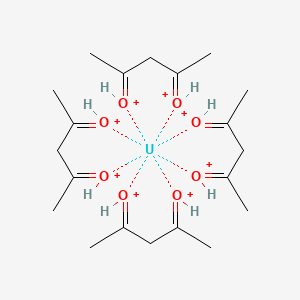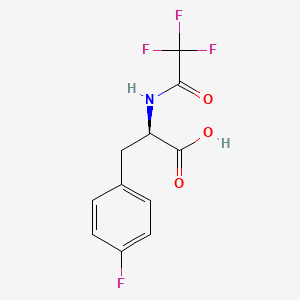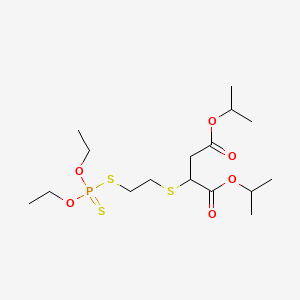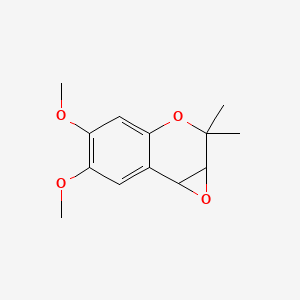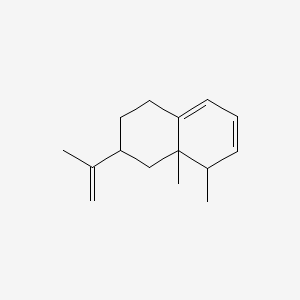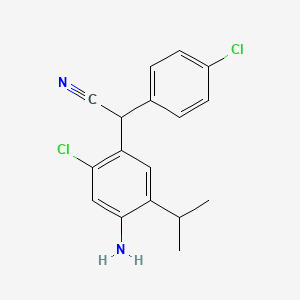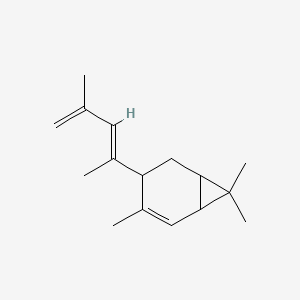
N,N'-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine: is a chemical compound with the molecular formula C15H28N2 It is a derivative of cyclohexane and is characterized by the presence of two imine groups attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine typically involves the reaction of 2-methylcyclohexane-1,3-diamine with an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine groups. Common catalysts include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can significantly improve the reaction rate and product purity. The reaction conditions, such as temperature, pressure, and molar ratios, are optimized to achieve high yields and purity levels .
化学反応の分析
Types of Reactions: N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or other oxidation products.
Reduction: The imine groups can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to replace the imine groups under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: In chemistry, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine: In medicine, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This compound may also act as a chelating agent, binding to metal ions and affecting their biological activity .
類似化合物との比較
- N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine
- N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine
Comparison: Compared to similar compounds, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is unique due to its specific substitution pattern on the cyclohexane ringFor example, the presence of the 2-methyl group may influence the compound’s ability to form complexes with metal ions or interact with biological targets .
特性
CAS番号 |
93859-09-7 |
|---|---|
分子式 |
C15H28N2 |
分子量 |
236.40 g/mol |
IUPAC名 |
N-[3-(butan-2-ylideneamino)-2-methylcyclohexyl]butan-2-imine |
InChI |
InChI=1S/C15H28N2/c1-6-11(3)16-14-9-8-10-15(13(14)5)17-12(4)7-2/h13-15H,6-10H2,1-5H3 |
InChIキー |
SFLBYQYWSNYXCL-UHFFFAOYSA-N |
正規SMILES |
CCC(=NC1CCCC(C1C)N=C(C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


